molecular formula C18H17NO4 B3447354 4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde

4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde

Cat. No.: B3447354
M. Wt: 311.3 g/mol
InChI Key: BHTRUPXMSDDFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde is a complex organic compound that features an indoline moiety, a methoxy group, and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-17-10-13(11-20)6-7-16(17)23-12-18(21)19-9-8-14-4-2-3-5-15(14)19/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRUPXMSDDFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Indoline Derivative: The indoline moiety can be synthesized through a cyclization reaction of an appropriate precursor.

    Attachment of the Oxoethoxy Group:

    Introduction of the Methoxy Group: The methoxy group is typically introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formylation: The final step involves the formylation of the aromatic ring to introduce the aldehyde group, often using a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzoic acid.

    Reduction: 4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde is not fully understood but is believed to involve interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid: A compound with a similar indoline moiety but different functional groups.

    3,4-Disubstituted maleimides: Compounds with similar biological activities but different core structures.

Uniqueness

4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-(Indolin-1-yl)-2-oxoethoxy)-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.